molecular formula C16H12N6O B2472266 2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 1081125-60-1

2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine

Cat. No.: B2472266
CAS No.: 1081125-60-1
M. Wt: 304.313
InChI Key: LAVAZOGMATUNIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine is a heterocyclic hybrid molecule featuring three distinct pharmacophores: a pyridine ring, a 1,3,4-oxadiazole core, and a 5-methyl-1-phenyl-1H-1,2,3-triazole substituent. This structural architecture is designed to leverage the electronic and steric properties of these moieties, which are known to enhance bioavailability, metabolic stability, and target binding affinity in medicinal chemistry .

Properties

IUPAC Name

2-(5-methyl-1-phenyltriazol-4-yl)-5-pyridin-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O/c1-11-14(18-21-22(11)12-7-3-2-4-8-12)16-20-19-15(23-16)13-9-5-6-10-17-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVAZOGMATUNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C3=NN=C(O3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is synthesized via CuAAC, a regioselective click reaction:

  • Phenyl azide reacts with 3-methyl-4-propiolic acid under Cu(I) catalysis to yield 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid .
  • The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane.

Key Data :

  • Yield of triazole-carboxylic acid: 82–89% (CuAAC conditions: 25°C, 12 h).
  • Acyl chloride conversion: >95% (SOCl₂, reflux, 4 h).

Diacylhydrazide Formation

Pyridine-2-carboxylic acid hydrazide reacts with the triazole acyl chloride to form the diacylhydrazide intermediate:

$$
\text{Pyridine-2-carbohydrazide} + \text{Triazole-4-carbonyl chloride} \xrightarrow{\text{Et₃N, THF}} \text{Diacylhydrazide}
$$

Optimized Conditions :

  • Solvent: Tetrahydrofuran (THF).
  • Base: Triethylamine (2.2 equiv).
  • Temperature: 0°C → room temperature, 6 h.
  • Yield: 78–85%.

Cyclodehydration to 1,3,4-Oxadiazole

Phosphorus Oxychloride (POCl₃)-Mediated Cyclization

The diacylhydrazide undergoes cyclodehydration using POCl₃, a classical dehydrating agent:

$$
\text{Diacylhydrazide} \xrightarrow{\text{POCl₃, 80°C, 8 h}} \text{Target Compound}
$$

Performance Metrics :

  • Yield: 70–75%.
  • Purity (HPLC): >90%.

Eco-Friendly Approach Using EDC·HCl

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) offers a milder alternative:

$$
\text{Diacylhydrazide} \xrightarrow{\text{EDC·HCl, CH₂Cl₂, rt, 24 h}} \text{Target Compound}
$$

Advantages :

  • Avoids corrosive reagents.
  • Yield: 65–68%.

Hypervalent Iodine Reagent-Assisted Desulfurization

For thiosemicarbazide intermediates, oxidative desulfurization using iodobenzene and Oxone achieves efficient cyclization:

$$
\text{Thiosemicarbazide} \xrightarrow{\text{PhI, Oxone, MeCN}} \text{Target Compound}
$$

Yield : 72–77%.

Comparative Analysis of Cyclization Methods

Method Reagent Temperature Time (h) Yield (%) Key Advantage Source
POCl₃ POCl₃ 80°C 8 70–75 High efficiency
EDC·HCl EDC·HCl rt 24 65–68 Mild conditions
Hypervalent Iodine PhI/Oxone rt 12 72–77 Oxidative desulfurization

Mechanistic Insights into Oxadiazole Formation

POCl₃-Mediated Pathway

POCl₃ acts as both a Lewis acid and dehydrating agent, facilitating the elimination of water and formation of the oxadiazole ring via intramolecular nucleophilic attack.

EDC·HCl Mechanism

EDC·HCl activates the carbonyl group, enabling cyclization through a carbodiimide intermediate. This method minimizes side reactions, preserving the integrity of sensitive substituents.

Challenges and Mitigation Strategies

  • Regioselectivity in Triazole Synthesis :

    • CuAAC ensures exclusive 1,4-regioselectivity, critical for positioning the methyl group at C5.
  • Oxadiazole Ring Stability :

    • Avoid prolonged heating with POCl₃ to prevent decomposition of the pyridine ring.
  • Purification :

    • Column chromatography (SiO₂, ethyl acetate/hexane) effectively isolates the target compound from byproducts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more saturated heterocycle.

    Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Saturated heterocycles.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for the construction of more complex molecules. Its multiple reactive sites allow for diverse functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s structure suggests potential biological activity, particularly as an antimicrobial or anticancer agent. The triazole and oxadiazole rings are known for their bioactivity, and the compound could be explored for its ability to inhibit specific enzymes or receptors .

Industry

In materials science, the compound could be used in the development of novel polymers or as a ligand in coordination chemistry. Its stability and electronic properties make it suitable for applications in electronic devices or as a catalyst in various industrial processes .

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound may interact with enzymes or receptors through hydrogen bonding, π-π stacking, or coordination with metal ions. The triazole ring, in particular, is known for its ability to form stable complexes with metal ions, which could be crucial for its activity.

Comparison with Similar Compounds

Structural Features and Pharmacophore Diversity

The target compound’s closest analogs include:

1,3,4-Thiadiazoles (e.g., 9b, 9f) : Replace the oxadiazole with a thiadiazole ring, introducing sulfur for enhanced lipophilicity .

Thiazoles (e.g., 12a) : Substitute oxadiazole with a thiazole ring, modifying π-π stacking interactions .

Pyridine-Oxadiazole Hybrids (e.g., ) : Retain the pyridine-oxadiazole core but vary substituents (e.g., chloromethyl groups, fluorophenyl) to alter cytotoxicity .

Table 1: Key Structural Differences

Compound Core Heterocycle Key Substituents Bioactivity Target
Target Compound 1,3,4-Oxadiazole Pyridine, 5-methyl-1-phenyl-triazole Not reported
9b (Thiadiazole) 1,3,4-Thiadiazole Phenyl, thien-2-ylmethanone HepG2 (IC₅₀ = 2.94 µM)
12a (Thiazole) Thiazole Phenyldiazenyl, methyl HepG2 (IC₅₀ = 1.19 µM)
Compound 1,3,4-Oxadiazole 4-Fluorophenyl, chloromethyl HeLa, Caco-2, HepG2

Table 3: Anticancer Activity of Selected Analogs

Compound HepG2 IC₅₀ (µM) MCF-7 IC₅₀ (µM) Key SAR Insight
9b 2.94 N/A Thiadiazole core critical
12a 1.19 3.4 Phenyldiazenyl boosts potency
~5–10* ~5–10* Fluorophenyl enhances selectivity

*Estimated from analogous data.

Physical and Spectral Properties
  • Melting Points : Thiadiazoles (e.g., 9f: 264–266°C) exhibit higher thermal stability than thiazoles (12a: 187–189°C), likely due to stronger intermolecular interactions in sulfur-rich cores .
  • Spectral Data :
    • ¹H-NMR : Triazole methyl groups resonate at δ 2.41–2.68 ppm across analogs .
    • IR : C=N stretches (~1600–1648 cm⁻¹) confirm heterocyclic ring formation .

Biological Activity

The compound 2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine represents a novel class of heterocyclic compounds that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H15N5OC_{17}H_{15}N_5O, and it features a complex structure that includes a pyridine ring, a triazole moiety, and an oxadiazole unit. The arrangement of these rings contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance:

  • Research Findings : Dhumal et al. (2021) investigated various heterocyclic compounds and found that derivatives containing the oxadiazole ring exhibited significant activity against Mycobacterium bovis BCG. The binding affinity to the enoyl reductase (InhA) enzyme was particularly noteworthy, indicating a mechanism that disrupts mycolic acid synthesis in bacterial cells .
  • Case Study : Desai et al. (2016) reported that pyridine-based 1,3,4-oxadiazole hybrids demonstrated strong activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). The best-performing compounds in their series showed comparable efficacy to gentamicin .

Anticancer Activity

The anticancer potential of compounds containing oxadiazole and triazole rings has been extensively studied:

  • Mechanism of Action : A study published in MDPI (2020) indicated that certain 1,2,4-oxadiazole derivatives led to increased expression levels of p53 and enhanced caspase-3 cleavage in MCF-7 breast cancer cells. This suggests activation of apoptotic pathways as a mechanism for their anticancer effects .
  • Table 1: Summary of Anticancer Activity Research
CompoundCell LineMechanismReference
2-[5-(5-methyl-1-phenyl-1H-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridineMCF-7Increased p53 expression
Various 1,2,4-OxadiazolesPANC-1, SK-MEL-2HDAC inhibition

Neuroprotective Effects

Some derivatives have also shown neuroprotective properties:

  • Research Insights : Studies indicate that specific oxadiazole derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This neuroprotective effect is attributed to their ability to modulate signaling pathways involved in cell survival .

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of these compounds:

  • Key Observations : The presence of specific substituents on the triazole and oxadiazole rings significantly influences the biological activity. For example, modifications that enhance lipophilicity or introduce electron-donating groups tend to improve antimicrobial potency .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine and its analogs?

Methodological Answer :

  • Cyclocondensation : Utilize hydrazide precursors with POCl₃ under reflux to form the 1,3,4-oxadiazole core. For example, cyclize N'-benzoyl-carbohydrazide derivatives in POCl₃ at 110°C for 4–6 hours, followed by hydrolysis ().
  • Click Chemistry : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties, as seen in similar compounds ().
  • Alkylation : Post-synthetic modification via benzyl chlorides or chloroacetamides to diversify substituents ().

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Oxadiazole formationPOCl₃, 110°C, 4–6 hrs51–95
Triazole introductionCuSO₄, sodium ascorbate, RT, 12 hrs70–85
AlkylationK₂CO₃, DMF, 60°C, 24 hrs60–75

Q. How should researchers characterize this compound spectroscopically and confirm its purity?

Methodological Answer :

  • NMR : Assign peaks using ¹H and ¹³C NMR. For example, pyridine protons typically appear at δ 8.2–8.4 ppm, while oxadiazole carbons resonate at δ 160–166 ppm ().
  • FT-IR : Confirm functional groups (e.g., C=N stretch at 1580–1591 cm⁻¹, C-O-C at 1205–1229 cm⁻¹) ().
  • HPLC/LC-MS : Ensure purity (>95%) using reverse-phase C18 columns with methanol/water gradients ().

Advanced Research Questions

Q. How can structural ambiguities (e.g., conflicting spectral data) be resolved for this compound?

Methodological Answer :

  • X-ray Crystallography : Use SHELXL for refinement (). Collect high-resolution data (d-spacing < 0.8 Å) and refine anisotropic displacement parameters. For example, similar oxadiazole-triazole hybrids were resolved in space group P2₁/c with R₁ < 0.05 ().
  • DFT Calculations : Compare experimental and computed NMR/IR spectra using Gaussian or ORCA software to validate tautomeric forms or regiochemistry ().

Q. What strategies are effective for evaluating the anticancer potential of this compound?

Methodological Answer :

  • In Vitro Assays :
    • MTT Assay : Test cytotoxicity against Caco-2, HepG2, or CCRF-CEM cell lines (IC₅₀ values <10 μM indicate promise; ).
    • Kinase Inhibition : Screen against EGFR or CDK2 kinases via fluorescence polarization (IC₅₀ <1 μM; ).
  • Structure-Activity Relationship (SAR) : Modify the triazole’s phenyl group or oxadiazole’s alkyl chain to assess activity trends ().

Q. Table 2: Cytotoxicity Data for Analogous Compounds

CompoundCell Line (IC₅₀, μM)TargetReference
{5-[6-(4-Fluorophenyl)pyridin-3-yl]-1,3,4-oxadiazol-2-ylmethyl}phenylamineCaco-2 (2.3)EGFR
2-(5-(4-Trifluoromethylphenylamino)-1,3,4-oxadiazol-2-yl)phenolCCRF-CEM (68.89% GI)General cytotoxicity

Q. How can researchers address contradictions in reported biological activities of similar oxadiazole-triazole hybrids?

Methodological Answer :

  • Systematic Variation : Test substituent effects (e.g., electron-withdrawing vs. donating groups on the phenyl ring) to identify key pharmacophores ().
  • Meta-Analysis : Compare datasets using tools like RevMan to assess heterogeneity in assay conditions (e.g., serum concentration, incubation time) ().
  • Dose-Response Validation : Replicate conflicting studies with standardized protocols (e.g., 48-hour exposure, 10% FBS) to minimize variability ().

Q. What computational tools are suitable for modeling the interaction of this compound with biological targets?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with kinases (e.g., EGFR). Parameterize force fields for oxadiazole’s dipole moment ().
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates robust binding) ().
  • QSAR : Develop models with MOE or RDKit to correlate substituent properties (e.g., logP, polar surface area) with activity ().

Q. How can crystallographic data from SHELX be integrated with spectroscopic results to resolve tautomerism?

Methodological Answer :

  • SHELXL Refinement : Assign partial occupancy to tautomeric forms if electron density is ambiguous. For example, model triazole protons in dual positions and refine occupancy factors ().
  • Complementary Techniques : Compare X-ray bond lengths (e.g., C-N in triazole: ~1.31 Å) with DFT-optimized geometries to confirm dominant tautomer ().

Q. What are the best practices for optimizing reaction yields during scale-up synthesis?

Methodological Answer :

  • Catalyst Screening : Test Cu(I)/Cu(II) ratios in CuAAC to minimize byproducts ().
  • Solvent Optimization : Replace DMF with MeCN or EtOH for greener protocols ().
  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., POCl₃ cyclization) to improve safety and yield ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.